(R)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate
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Overview
Description
®-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and carboxylic acid functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate typically involves a multi-step process. The initial step often includes the protection of the amino group to prevent unwanted side reactions. This is followed by the coupling of the protected amino acid with another amino acid derivative using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The final step involves deprotection and purification to obtain the desired dihydrate form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study protein interactions and enzyme mechanisms. Its amino acid structure makes it a valuable tool for investigating peptide-based biological processes.
Medicine
In medicine, ®-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for designing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility allows for the development of new products with enhanced properties.
Mechanism of Action
The mechanism of action of ®-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. This compound may also participate in signaling pathways by modulating the activity of key enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
L-Leucine: A branched-chain amino acid with a similar structure but lacking the additional amino group.
L-Isoleucine: Another branched-chain amino acid with a similar structure but different side chain configuration.
L-Valine: A branched-chain amino acid with a simpler structure.
Uniqueness
®-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanoic acid dihydrate is unique due to its dual amino acid structure, which allows for more complex interactions and reactions compared to simpler amino acids. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H28N2O5 |
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Molecular Weight |
280.36 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid;dihydrate |
InChI |
InChI=1S/C12H24N2O3.2H2O/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4;;/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17);2*1H2/t9-,10+;;/m0../s1 |
InChI Key |
SLJAYOYNVUCZAF-JXGSBULDSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)O)N.O.O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N.O.O |
Origin of Product |
United States |
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